Cas no 40811-71-0 (3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one)
3-(4-Fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl substituent conjugated to a 2-oxindole core, which may enhance binding affinity and metabolic stability in biologically active compounds. This compound is of interest due to its role as a synthetic intermediate for developing kinase inhibitors or other therapeutic agents targeting neurological and inflammatory pathways. The fluorine atom contributes to improved lipophilicity and bioavailability, while the conjugated system offers versatility for further functionalization. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its reactivity.

40811-71-0 structure
Product name:3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one
3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (E)-
- 3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one
- SU-5205;SU5205;2-Indolinone, 3-(p-fluorobenzylidene)-;3-(4-Fluorobenzylidene)-1,3-dihydroindol-2-one
- CCG-274043
- EN300-21584979
- Cyto2A8
- DAA47686
- Z44305809
- (3E)-3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- AKOS001294952
- 40811-71-0
- SCHEMBL16442342
- 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- SU 5205
- EN300-26181738
- CHEMBL510513
- AB00760783-01
-
- MDL: MFCD00118161
- Inchi: InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+
- InChI Key: QIERHADIMMFZNE-UKTHLTGXSA-N
Computed Properties
- Exact Mass: 239.074642105Da
- Monoisotopic Mass: 239.074642105Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.1Ų
3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21584979-0.05g |
(3E)-3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one |
40811-71-0 | 0.05g |
$550.0 | 2023-07-10 | ||
Enamine | EN300-26181738-0.05g |
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one |
40811-71-0 | 90% | 0.05g |
$2755.0 | 2023-09-16 |
3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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